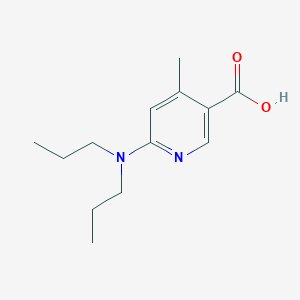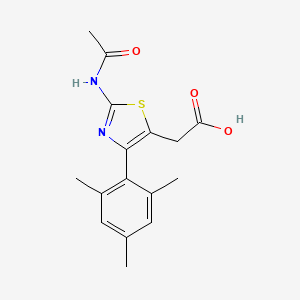
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid is a compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the mesityl group (a derivative of mesitylene) and the acetamido group adds to its unique chemical properties .
Métodos De Preparación
The synthesis of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: An antineoplastic drug with cytotoxic activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[2-acetamido-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-8-5-9(2)14(10(3)6-8)15-12(7-13(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19) |
Clave InChI |
OSBPDXMMCUQONZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
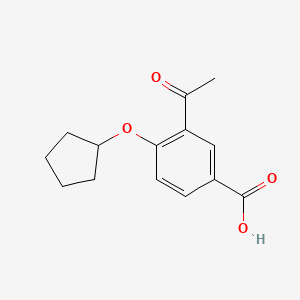
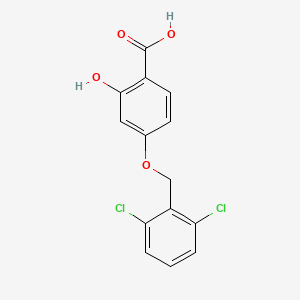
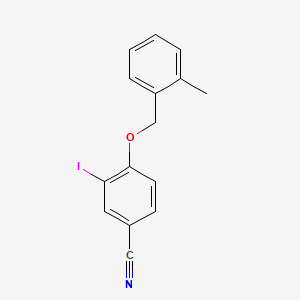

![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)

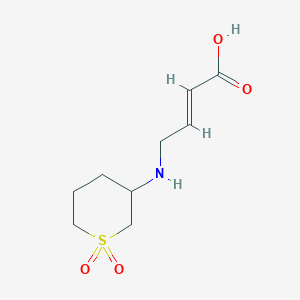
![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)

![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)

